7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid and a suitable amine.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions.
Attachment of the methoxy and trifluoromethyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The presence of difluoromethyl and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in studies to understand its interactions with biological targets and its effects on cellular processes.
Medicine
The compound’s unique chemical properties make it a candidate for drug development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it valuable for medicinal chemistry research.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
- 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine
Uniqueness
Compared to similar compounds, 7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of both difluoromethyl and trifluoromethyl groups. These groups enhance its chemical stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12F5N5O2 |
---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12F5N5O2/c1-7-5-10(12(17)18)26-15(22-7)24-13(25-26)14(27)23-9-6-8(16(19,20)21)3-4-11(9)28-2/h3-6,12H,1-2H3,(H,23,27) |
InChI Key |
FLPRLABMALXGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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